molecular formula C10H16BN3O3 B14076547 (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14076547
M. Wt: 237.07 g/mol
InChI Key: IHRBAKCXOAJBNT-UHFFFAOYSA-N
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Description

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that features a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a condensation reaction involving a suitable aldehyde and amine.

    Coupling of the Rings: The piperidine and pyrimidine rings are then coupled together using a suitable coupling agent.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are advantageous due to their scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of boronic acid derivatives.

Scientific Research Applications

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The piperidine and pyrimidine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidin-4-ylmethanol and piperidin-4-ylamine.

    Pyrimidine Derivatives: Compounds like 2-methylpyrimidine and 4-methylpyrimidine.

Uniqueness

What sets (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid apart is its unique combination of a piperidine ring, a pyrimidine ring, and a boronic acid group

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

[2-(2-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H16BN3O3/c1-7-8(11(16)17)6-12-10(13-7)14-5-3-2-4-9(14)15/h6,9,15-17H,2-5H2,1H3

InChI Key

IHRBAKCXOAJBNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCCC2O)(O)O

Origin of Product

United States

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